molecular structure of methyl[(quinolin-2-yl)methyl]aminedihydrochloride
molecular structure of methyl[(quinolin-2-yl)methyl]aminedihydrochloride
This technical guide details the structural dynamics, synthesis, and applications of Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride , a critical nitrogen-containing heterocyclic intermediate.[1][2]
[1][2]
Executive Summary & Structural Significance
Methyl[(quinolin-2-yl)methyl]amine dihydrochloride (also known as N-methyl-1-(quinolin-2-yl)methanamine dihydrochloride) is a bidentate ligand precursor and a privileged scaffold in medicinal chemistry.[1][2] It serves as a vital building block for synthesizing antimalarial agents, kinase inhibitors, and fluorescent metal-ion sensors.[2][3]
The molecule consists of a quinoline core functionalized at the C2 position with a methylamino-methyl arm.[1] The dihydrochloride salt form is preferred for storage and handling due to the high basicity and oxidative susceptibility of the free secondary amine.
Core Pharmacophore Features[1][2][3][4][5]
-
Bidentate Chelation: The quinoline nitrogen (
) and the aliphatic amine nitrogen ( ) form a stable 5-membered chelate ring upon metal coordination.[1] - -Stacking Potential: The planar aromatic quinoline system facilitates intercalation into DNA base pairs, a mechanism relevant to its antiprotozoal activity.[1]
-
Salt Stoichiometry: The dihydrochloride form implies two HCl molecules per organic unit (
), stabilizing both nitrogen centers.
Physicochemical Properties & Molecular Geometry[1][2]
Protonation Dynamics (pKa Analysis)
Understanding the acid-base profile is crucial for extraction and ligand binding.[1] The molecule possesses two distinct protonation sites:
| Nitrogen Center | Type | Approx.[1][4][5][6][7] pKa | Behavior in 2HCl Salt | Behavior at Physiological pH (7.4) |
| Aliphatic Amine ( | Secondary ( | ~9.8 - 10.2 | Protonated ( | Protonated ( |
| Quinoline Ring ( | Pyridinic ( | ~4.9 | Protonated ( | Deprotonated ( |
-
In 2HCl form: Both nitrogens are protonated. The lattice is stabilized by chloride counter-ions via hydrogen bonding (
).[1] -
In Solution: As pH increases, the quinoline nitrogen deprotonates first (pH > 5), followed by the aliphatic amine (pH > 10).[3]
Visualization: Protonation States
The following diagram illustrates the structural transition from the dihydrochloride salt to the free base active ligand.
Figure 1: Stepwise deprotonation pathway of the dihydrochloride salt.[1][2]
Synthetic Pathways[3][10][11]
Two primary routes exist for synthesizing this scaffold.[1][8][9] The choice depends on the availability of starting materials (aldehyde vs. halomethyl derivative).
Route A: Nucleophilic Substitution (Scale-Up Preferred)
This method utilizes 2-(chloromethyl)quinoline hydrochloride and methylamine .[1][2] It is direct but requires careful control of stoichiometry to prevent over-alkylation (formation of tertiary amines).
Route B: Reductive Amination (High Purity)
This method condenses quinoline-2-carbaldehyde with methylamine to form an imine, which is subsequently reduced.[1][2] This route avoids over-alkylation byproducts.[1]
Figure 2: Convergent synthesis strategies for the target dihydrochloride.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
Based on standard heterocyclic substitution methodologies.[2]
Reagents:
-
2-(Chloromethyl)quinoline hydrochloride (CAS: 634-47-9)[1][2]
-
Dichloromethane (DCM)[1]
-
Magnesium Sulfate (
)[1] -
Hydrochloric acid (4M in dioxane or concentrated aqueous)
Procedure:
-
Suspension: Suspend 2-(chloromethyl)quinoline hydrochloride (3.0 g, 14.0 mmol) in 40 mL of aqueous methylamine (40 wt %) in a round-bottom flask.
-
Reaction: Stir the mixture at 10°C under an inert atmosphere (
) for 20 minutes, then warm to room temperature. Stir for 3 hours. The color typically shifts from pale yellow to brown. -
Extraction: Dilute the reaction mixture with water (50 mL) and extract with DCM (
mL). -
Workup: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the free base as a brown oil. -
Salt Formation: Dissolve the oil in a minimum amount of ethanol. Add HCl (4M in dioxane) dropwise with stirring at 0°C until pH < 2. A precipitate should form.[8]
-
Purification: Recrystallize the solid from Ethanol/Ether to obtain the pure dihydrochloride salt.
Yield Expectation: 85-92% (Free base); 70-80% (Dihydrochloride after recrystallization).[1][2]
Protocol 2: Analytical Characterization
To validate the structure, the following spectral data must be obtained:[3][11]
| Technique | Expected Signal Characteristics |
| 1H NMR ( | |
| Mass Spectrometry | m/z ~173.1 |
| Melting Point | > 200°C (Decomposition).[12] High melting point indicates a stable ionic lattice. |
Applications in Drug Discovery[4][13][15][16]
Metallo-Pharmaceuticals & Sensing
The N-C-C-N motif allows this molecule to act as a tripodal ligand precursor .[1][2] When derivatized (e.g., adding a second quinoline arm), it forms TQEN (N,N,N',N'-tetrakis(2-quinolylmethyl)ethylenediamine) analogs, which are highly specific fluorescent sensors for Zinc (
Antimalarial Scaffolds
The quinoline core mimics the structure of Chloroquine . Researchers utilize the 2-methylamine position to attach side chains that reverse resistance in Plasmodium falciparum.[1][2] The basicity of the side chain (provided by the methylamine) is essential for accumulation in the parasite's acidic food vacuole.
Kinase Inhibition
2-substituted quinolines function as ATP-competitive inhibitors.[1][2] The methylamine tail can form hydrogen bonds with the hinge region of kinase enzymes (e.g., EGFR or VEGFR), making this dihydrochloride a valuable fragment for Structure-Based Drug Design (SBDD).
References
-
PrepChem. (n.d.). Preparation of 2-(Methylaminomethyl)quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link][1]
-
Musiol, R., et al. (2006).[3] Quinoline derivatives as potential anticancer agents. Current Medicinal Chemistry. (Contextual grounding on quinoline pharmacophores).
-
Li, Y., & Gao, W. (2013).[3] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Retrieved from [Link][1]
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